

# The Antiviral Spectrum of Enisamium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |  |
|----------------------|-----------|-----------|--|--|--|--|
| Compound Name:       | Enisamium |           |  |  |  |  |
| Cat. No.:            | B1194652  | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Enisamium** iodide, the active pharmaceutical ingredient in the antiviral drug Amizon®, has demonstrated a broad spectrum of activity against several respiratory RNA viruses. This technical guide provides an in-depth overview of the antiviral properties of **enisamium**, with a focus on its efficacy against influenza viruses and SARS-CoV-2. The document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows. The primary mechanism of **enisamium**'s antiviral effect is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses. This inhibition is primarily mediated by its hydroxylated metabolite, VR17-04, which shows greater potency than the parent compound.

#### In Vitro Antiviral Activity of Enisamium

**Enisamium** has been evaluated against a range of respiratory viruses in various cell culture models. The following tables summarize the key quantitative data on its antiviral efficacy.

Table 1: Antiviral Activity of **Enisamium** against Influenza Viruses



| Virus Strain                                          | Cell Line | Assay Type                 | Efficacy<br>Metric | Value (µM) | Reference |
|-------------------------------------------------------|-----------|----------------------------|--------------------|------------|-----------|
| Influenza<br>A/Brisbane/5<br>9/2007<br>(H1N1)         | dNHBE     | Virus Yield<br>Reduction   | EC90               | 157        | [1]       |
| Influenza<br>A/Tennessee/<br>1-560/2009<br>(H1N1pdm09 | dNHBE     | Virus Yield<br>Reduction   | EC90               | 231        | [1]       |
| Influenza<br>A/Perth/16/20<br>09 (H3N2)               | dNHBE     | Virus Yield<br>Reduction   | EC90               | 439        | [1]       |
| Influenza<br>A/Vietnam/12<br>03/2004<br>(H5N1)        | dNHBE     | Virus Yield<br>Reduction   | EC90               | 234        | [1]       |
| Influenza<br>A/Anhui/1/20<br>13 (H7N9)                | dNHBE     | Virus Yield<br>Reduction   | EC90               | 234        | [1]       |
| Influenza<br>B/Florida/4/2<br>006                     | dNHBE     | Virus Yield<br>Reduction   | EC90               | 165        | [1]       |
| Influenza<br>A/WSN/33<br>(H1N1)                       | A549      | Minigenome<br>Assay        | IC50               | 354        | [2]       |
| Influenza A<br>Virus<br>Polymerase<br>(in vitro)      | Cell-free | RNA<br>Polymerase<br>Assay | IC50               | 46,300     | [2][3]    |



dNHBE: differentiated Normal Human Bronchial Epithelial cells A549: Human lung adenocarcinoma cells

Table 2: Antiviral Activity of Enisamium and its Metabolite VR17-04 against SARS-CoV-2

| Compoun<br>d          | Virus/Tar<br>get                       | Cell<br>Line/Syst<br>em | Assay<br>Type               | Efficacy<br>Metric | Value<br>(μM)       | Referenc<br>e |
|-----------------------|----------------------------------------|-------------------------|-----------------------------|--------------------|---------------------|---------------|
| Enisamium<br>Iodide   | SARS-<br>CoV-2                         | NHBE                    | RT-qPCR                     | IC50               | ~600 (250<br>μg/ml) | [4]           |
| Enisamium<br>Chloride | SARS-<br>CoV-2                         | Caco-2                  | CPE<br>Inhibition           | IC50               | 1,200               | [4]           |
| Enisamium             | SARS-<br>CoV-2<br>nsp12/7/8            | Cell-free               | RNA<br>Polymeras<br>e Assay | IC50               | 40,700              | [2]           |
| VR17-04               | SARS-<br>CoV-2<br>nsp12/7/8            | Cell-free               | RNA<br>Polymeras<br>e Assay | IC50               | 2,000-<br>3,000     | [2]           |
| VR17-04               | Influenza A<br>Virus<br>Polymeras<br>e | Cell-free               | RNA<br>Polymeras<br>e Assay | IC50               | 840                 | [2]           |

NHBE: Normal Human Bronchial Epithelial cells Caco-2: Human colorectal adenocarcinoma cells CPE: Cytopathic Effect

#### **Mechanism of Action**

The antiviral activity of **enisamium** is attributed to its ability to inhibit the RNA-dependent RNA polymerase (RdRp) of RNA viruses.[5][6] Upon administration, **enisamium** is metabolized to a more potent hydroxylated form, VR17-04.[7] This active metabolite directly targets the viral RdRp, thereby impeding viral RNA synthesis and subsequent replication.[7][8] Molecular dynamics simulations suggest that VR17-04 may function by preventing the incorporation of GTP and UTP into the nascent RNA strand.[3][9]





Click to download full resolution via product page

Caption: Proposed mechanism of action for Enisamium.

### **Experimental Protocols**

The following are generalized methodologies for key experiments cited in the literature for assessing the antiviral activity of **enisamium**.

#### Virus Yield Reduction Assay in dNHBE Cells

This assay is crucial for evaluating antiviral efficacy in a physiologically relevant cell model where viruses may not produce a classic cytopathic effect.

- Cell Culture: Differentiated normal human bronchial epithelial (dNHBE) cells are cultured on permeable supports to form a polarized epithelium.
- Compound Treatment: Cells are pre-incubated with varying concentrations of **enisamium** iodide or a vehicle control for a specified period.
- Virus Infection: The apical side of the cell culture is inoculated with a specific influenza virus strain at a defined multiplicity of infection (MOI).
- Incubation: The infected cells are incubated for 24 to 48 hours to allow for viral replication.
- Virus Quantification: At the end of the incubation period, the apical supernatant is collected, and the viral titer is determined by a TCID50 (50% Tissue Culture Infectious Dose) assay on Madin-Darby canine kidney (MDCK) cells.
- Data Analysis: The reduction in viral titer in the **enisamium**-treated cells is compared to the vehicle control to calculate the EC90 (the concentration that inhibits virus yield by 90%).





Click to download full resolution via product page

Caption: Workflow for a virus yield reduction assay.

#### **Cell-Free RNA Polymerase Activity Assay**

This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral RNA polymerase.

 Protein Expression and Purification: The subunits of the viral RNA polymerase complex (e.g., PB1, PB2, and PA for influenza virus; nsp7, nsp8, and nsp12 for SARS-CoV-2) are expressed and purified.

#### Foundational & Exploratory





- Reaction Mixture Preparation: A reaction mixture is prepared containing the purified polymerase complex, a model RNA template, ribonucleoside triphosphates (rNTPs, one of which is radioactively labeled), and a buffer.
- Compound Addition: Varying concentrations of **enisamium** or its metabolite VR17-04 are added to the reaction mixtures.
- Incubation: The reactions are incubated at an optimal temperature to allow for RNA synthesis.
- Product Analysis: The newly synthesized radiolabeled RNA products are separated by gel electrophoresis.
- Quantification and Data Analysis: The intensity of the bands corresponding to the RNA
  products is quantified. The percentage of inhibition at each compound concentration is used
  to calculate the IC50 (the concentration that inhibits polymerase activity by 50%).





Click to download full resolution via product page

Caption: Workflow for a cell-free RNA polymerase activity assay.

## **Clinical Efficacy**

Clinical trials have been conducted to evaluate the efficacy and safety of **enisamium** iodide in patients with acute respiratory viral infections (ARVI), including influenza and COVID-19.[10] [11] In a study involving patients with influenza and other respiratory viral infections, **enisamium** treatment was associated with reduced virus shedding and a faster recovery compared to a placebo group.[12][13] For instance, on day 3 of treatment, 71.2% of patients in the **enisamium** group tested negative for viral antigens, compared to 25.0% in the placebo



group.[12][13] By day 14, 93.3% of patients treated with **enisamium** had fully recovered, versus 32.5% in the placebo group.[7]

An interim analysis of a clinical trial in hospitalized COVID-19 patients requiring supplementary oxygen showed that the mean recovery time was 11.1 days in the **enisamium** group, compared to 13.9 days for the placebo group.[9]

#### Conclusion

**Enisamium** iodide is an antiviral agent with a demonstrated broad-spectrum activity against influenza A and B viruses, SARS-CoV-2, and other respiratory viruses. Its mechanism of action, involving the inhibition of viral RNA-dependent RNA polymerase by its active metabolite VR17-04, represents a key target for antiviral drug development. The data from in vitro, in vivo, and clinical studies support its potential as a therapeutic option for the management of respiratory viral infections. Further research is warranted to fully elucidate its antiviral spectrum and clinical utility.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Activity of enisamium, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enisamium is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Enisamium iodide used for? [synapse.patsnap.com]
- 6. What is the mechanism of Enisamium iodide? [synapse.patsnap.com]



- 7. journals.asm.org [journals.asm.org]
- 8. Farmak has completed study of mechanism of antiviral effect of enisamium iodide (Amizon) against SARS-CoV-2 and obtained interim results of phase 3 clinical study in treatment of moderate-severity COVID-19 patients | Farmak [farmak.ua]
- 9. Enisamium is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ichgcp.net [ichgcp.net]
- 12. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Antiviral Spectrum of Enisamium: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194652#investigating-the-antiviral-spectrum-of-enisamium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com